molecular formula C18H19N3O4S2 B10986800 N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide

N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide

Cat. No.: B10986800
M. Wt: 405.5 g/mol
InChI Key: LUSDKPTYJGGYST-UHFFFAOYSA-N
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Description

N-(2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide is a heterocyclic compound combining a thiophene-2-carboxamide core with a quinazoline-derived moiety linked via a sulfanyl-ethyl bridge. The sulfanyl-ethyl linker enhances molecular flexibility and may influence solubility or binding kinetics.

Properties

Molecular Formula

C18H19N3O4S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H19N3O4S2/c1-24-13-8-11-12(9-14(13)25-2)20-16(21-17(11)22)10-26-7-5-19-18(23)15-4-3-6-27-15/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,19,23)(H,20,21,22)

InChI Key

LUSDKPTYJGGYST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCCNC(=O)C3=CC=CS3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in dimethylformamide containing potassium hydroxide, followed by heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to yield the thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step organic reactions, optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / Core Structure Key Substituents Functional Features Biological Activity
Target Compound : N-(2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide Quinazoline (4-hydroxy, 6,7-dimethoxy), sulfanyl-ethyl linker Hydrogen-bond donors (OH, OCH₃), π-π interactions (quinazoline, thiophene) Hypothesized: Antimicrobial, kinase inhibition (based on quinazoline analogs)
N-(2-Nitrophenyl)thiophene-2-carboxamide () 2-Nitrophenyl Nitro group (electron-withdrawing), planar aromatic stacking Antifungal, genotoxic properties
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () 3,4-Difluorophenylthiazole, nitro-thiophene Nitro (antibacterial), fluorine (enhanced lipophilicity) Narrow-spectrum antibacterial
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives () Spirocyclic systems, sulfamoyl C=O (1710–1690 cm⁻¹ IR), spiro rigidity Not reported; structural focus on cyclization
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)thiophene-3-carboxamide () Chlorophenyl, methylphenylimino Imine (C=N), halogen (Cl) Analgesic, anti-inflammatory

Spectral and Physicochemical Properties

  • IR Spectroscopy: Target Compound (expected): C=O (1660–1680 cm⁻¹, similar to ), absence of C=S (1250 cm⁻¹ if cyclized) . Spiro Derivatives (): C=O at 1710–1690 cm⁻¹, C–S–C at 748 cm⁻¹ . Nitrothiophenes (–4): NO₂ stretching (~1520–1350 cm⁻¹) .
  • NMR Trends :
    • Thiophene-2-carboxamides show aromatic protons at δ 7.20–8.30 ppm () .
    • Quinazoline analogs (e.g., ) exhibit methoxy signals at δ 3.80–4.00 ppm .

Structural-Activity Relationship (SAR) Highlights

  • Electron-Withdrawing Groups (e.g., NO₂, F): Enhance antibacterial activity but increase toxicity (–5) .
  • Hydrogen-Bond Donors (e.g., OH, NH): Improve target binding (quinazoline in target compound vs. spiro derivatives in ) .
  • Linker Flexibility : Sulfanyl-ethyl in the target compound may offer better conformational adaptability than rigid spiro systems () .

Biological Activity

N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-cancer domains. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H32N4O4SC_{22}H_{32}N_{4}O_{4}S and a molecular weight of 448.6 g/mol. It features a quinazoline moiety, which is known for various pharmacological activities, and a thiophene ring that contributes to its biological properties.

PropertyValue
Molecular FormulaC22H32N4O4S
Molecular Weight448.6 g/mol
CAS Number1010904-23-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, thiophene-linked derivatives have shown significant activity against various bacterial strains. In one study, compounds exhibited marked activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria like Escherichia coli .

Key Findings:

  • Compounds structurally related to this compound showed IC50 values below 25 μM against pathogenic strains.
  • Molecular docking studies indicated high affinity for bacterial DNA gyrase, suggesting a mechanism of action that disrupts bacterial replication .

Anti-Proliferative Activity

The anti-proliferative effects of this compound were evaluated against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The results demonstrated that the compound could inhibit cell proliferation effectively.

Case Study:
In a recent investigation, compounds similar to this compound displayed potent anti-proliferative activity with IC50 values significantly lower than 25 μM in HepG-2 cells. This suggests a promising avenue for further development as an anticancer agent .

The biological activity of this compound may be attributed to its interaction with key cellular targets:

  • Cyclin-dependent Kinase 2 (CDK2): High binding affinity was noted, indicating its role in cell cycle regulation.
  • DNA Gyrase: Inhibition of this enzyme suggests potential as an antibacterial agent through interference with bacterial DNA replication .

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